Cas no 338782-99-3 (1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)

1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide structure
338782-99-3 structure
商品名:1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
CAS番号:338782-99-3
MF:C16H13Cl2N3O2S
メガワット:382.264320135117
CID:5269793

1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 化学的及び物理的性質

名前と識別子

    • 1-(3,4-DICHLOROBENZYL)-N-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
    • 1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
    • 3-Pyridinecarboxamide, 1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-2-thiazolyl)-1,2-dihydro-2-oxo-
    • 1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide
    • 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
    • インチ: 1S/C16H13Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-4,6,8H,5,7,9H2,(H,19,20,22)
    • InChIKey: QRUMMYKCYDQHBP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)CN1C=CC=C(C(NC2=NCCS2)=O)C1=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 620
  • トポロジー分子極性表面積: 87.1
  • 疎水性パラメータ計算基準値(XlogP): 3

1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
6E-354S-10MG
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
338782-99-3 >90%
10mg
2023-09-09
Key Organics Ltd
6E-354S-100MG
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
338782-99-3 >90%
100mg
2023-09-09
Key Organics Ltd
6E-354S-50MG
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
338782-99-3 >90%
50mg
2023-09-09
Key Organics Ltd
6E-354S-5MG
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
338782-99-3 >90%
5mg
2023-09-09
Key Organics Ltd
6E-354S-1MG
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
338782-99-3 >90%
1mg
£37.00 2025-02-09

1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide 関連文献

1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamideに関する追加情報

1-(3,4-Dichlorobenzyl)-N-(4,5-Dihydro-1,3-Thiazol-2-yl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide (CAS No. 338782-99-3): A Comprehensive Overview

1-(3,4-Dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338782-99-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridinecarboxamides and is characterized by its unique structural features, including a dichlorobenzyl moiety and a thiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step reactions, starting from readily available starting materials. The key steps often include the formation of the dichlorobenzyl intermediate and the subsequent coupling with the thiazole-containing moiety. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

In terms of its biological activity, 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown promising results in various preclinical studies. It has been reported to exhibit potent anti-inflammatory and anti-cancer properties. Specifically, this compound has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Additionally, it has shown selective cytotoxicity against several cancer cell lines, including breast cancer and colon cancer cells.

The mechanism of action of 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not yet fully elucidated but is believed to involve multiple pathways. One proposed mechanism is the modulation of signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit the activation of nuclear factor-kappa B (NF-kB), a key transcription factor that regulates the expression of pro-inflammatory genes. Another potential mechanism is the induction of apoptosis in cancer cells through the activation of caspases and other pro-apoptotic proteins.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide in human subjects. Preliminary data from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that this compound has the potential to be developed into a novel therapeutic agent for treating inflammatory diseases and cancer.

In addition to its therapeutic applications, 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has also been studied for its potential use as a research tool in biochemical and pharmacological studies. Its unique structural features make it an excellent candidate for probing specific biological processes and pathways. For example, it can be used to investigate the role of thiazole-containing compounds in modulating cellular signaling pathways.

The future prospects for 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-o xo - 1 , 2 - dihydro - 3 - pyridinecarboxamide are promising. Ongoing research aims to further optimize its structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and pharmacokinetic properties.

In conclusion, 1 -( 3 , 4 - dichlorobenzyl ) - N -( 4 , 5 - dihydro - 1 , 3 - thiazol - 2 - yl ) - 2 - oxo - 1 , 2 - dihydro - 3 - pyridinecarboxamide (CAS No. 338782-99-3) represents a promising compound with a wide range of potential applications in both therapeutic and research settings. Its unique structural features and biological activities make it an important molecule for further investigation and development in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.